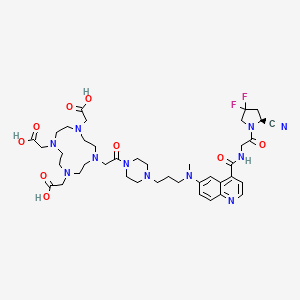

FAPi-46

Description

Properties

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H57F2N11O9/c1-47(30-3-4-34-33(21-30)32(5-6-45-34)40(63)46-24-35(55)54-29-41(42,43)22-31(54)23-44)7-2-8-48-17-19-53(20-18-48)36(56)25-49-9-11-50(26-37(57)58)13-15-52(28-39(61)62)16-14-51(12-10-49)27-38(59)60/h3-6,21,31H,2,7-20,22,24-29H2,1H3,(H,46,63)(H,57,58)(H,59,60)(H,61,62)/t31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBGUEFOSXNKBX-HKBQPEDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H57F2N11O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374782-04-2 | |

| Record name | FAPI-46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAPi-46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QC5DY68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of FAPi-46: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in the tumor microenvironment for both diagnostic and therapeutic applications in oncology. As a type II transmembrane serine protease, FAP is overexpressed on cancer-associated fibroblasts (CAFs), which are integral components of the stroma in a majority of epithelial cancers. FAP's restricted expression in healthy adult tissues makes it an attractive target for selective cancer therapies. FAPi-46, a quinoline-based small molecule inhibitor, has demonstrated significant promise in targeting FAP with high affinity and specificity. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Mechanism of Action of this compound

The fundamental mechanism of this compound revolves around its function as a potent and selective inhibitor of the enzymatic activity of Fibroblast Activation Protein (FAP). FAP possesses both dipeptidyl peptidase and endopeptidase activities, enabling it to cleave various substrates within the extracellular matrix (ECM), including type I collagen. By binding to the active site of FAP, this compound blocks its proteolytic function.[1]

The inhibition of FAP's enzymatic activity by this compound leads to a cascade of downstream effects that collectively contribute to its anti-tumor potential. By preventing the degradation and remodeling of the ECM, this compound can impede critical processes for tumor progression, such as cell migration, invasion, and proliferation.[1]

When radiolabeled, this compound serves as a powerful tool for theranostics. In diagnostic imaging, typically with Gallium-68 ([⁶⁸Ga]Ga-FAPI-46), the high and specific accumulation of the tracer in FAP-expressing tissues allows for high-contrast visualization of primary tumors and metastases via Positron Emission Tomography (PET). For therapeutic applications, this compound can be labeled with therapeutic radionuclides like Lutetium-177 ([¹⁷⁷Lu]Lu-FAPI-46) or Yttrium-90 ([⁹⁰Y]Y-FAPI-46) to deliver targeted radiation to the tumor microenvironment, thereby inducing damage to cancer cells and the supporting stroma.[2][3]

Quantitative Data on this compound and its Derivatives

The binding affinity and cellular uptake of this compound and its derivatives are critical parameters for their efficacy. The following tables summarize key quantitative data from various preclinical studies.

Table 1: Binding Affinity of this compound and its Derivatives

| Compound | IC50 (nM) | Cell Line | Assay Type |

| This compound | 0.44 ± 0.09 | HT-1080-FAP | Competitive Binding |

| This compound Dimer | 0.38 ± 0.09 | HT-1080-FAP | Competitive Binding |

| This compound Tetramer | 0.68 ± 0.10 | HT-1080-FAP | Competitive Binding |

| [natIn]In-FAPI-46 | 1.0 ± 0.2 | U87MG | In vitro cell competition |

| [natIn]In-FAPI-46-I | 3.8 ± 0.3 | U87MG | In vitro cell competition |

| [natIn]In-FAPI-46-Br | 0.5 ± 0.1 | U87MG | In vitro cell competition |

| [natIn]In-FAPI-46-CH3 | 1.8 ± 0.1 | U87MG | In vitro cell competition |

Table 2: Cellular Uptake of Radiolabeled this compound

| Radiotracer | Cell Line | Time Point | Uptake (%ID/g or %AA/200,000 cells) |

| [¹¹¹In]In-FAPI-46 | HT1080-huFAP | 120 min | 22.4 ± 1.9 |

| [¹¹¹In]In-FAPI-46 | HEK293-huFAP | 180 min | 17.3 ± 2.3 |

| [⁶⁸Ga]Ga-FAPI-46 | HT-1080-FAP | 120 min | 22.93 ± 0.33 |

| [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ | HT-1080-FAP | 120 min | 32.40 ± 5.36 |

| [⁶⁸Ga]Ga-DOTA-4P(FAPI)₄ | HT-1080-FAP | 120 min | 57.98 ± 0.27 |

Table 3: Preclinical Tumor Uptake of Radiolabeled this compound and Derivatives

| Radiotracer | Tumor Model | Time Point | Tumor Uptake (%ID/g) |

| [¹⁷⁷Lu]Lu-FAPI-46 | HT-1080-FAP | 24 h | 3.4 ± 0.7 |

| [¹⁷⁷Lu]Lu-DOTA-2P(FAPI)₂ | HT-1080-FAP | 24 h | 17.1 ± 3.9 |

| [¹⁷⁷Lu]Lu-DOTA-4P(FAPI)₄ | HT-1080-FAP | 24 h | 21.4 ± 1.7 |

| This compound | Colorectal Carcinoma | 1-3 h | Relatively constant |

| This compound | Ovarian Carcinoma | 1-3 h | Relatively constant |

| This compound | Oropharyngeal Carcinoma | 1-3 h | Relatively constant |

| This compound | Pancreatic Carcinoma | 1-3 h | Relatively constant |

| This compound | Breast Carcinoma | 1-3 h | Continuous decrease |

Experimental Protocols

Competitive FAP Binding Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAP.

-

Cell Culture: Seed FAP-expressing cells (e.g., HT1080-hFAP) in 96-well plates at a density of 100,000 cells/well and culture for 24 hours.

-

Preparation of Competitors: Prepare serial dilutions of the non-radioactive test compounds (e.g., this compound) and a radiolabeled competitor (e.g., [¹⁷⁷Lu]Lu-FAPI-04) in the appropriate medium.

-

Competition Reaction: Wash the cells once with medium. Add the non-radioactive test substances at concentrations ranging from 1 nM to 5 µM to the wells.

-

Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C to allow for competitive binding.

-

Washing: After incubation, wash the cells to remove unbound radioligand.

-

Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Uptake and Internalization Assay

This protocol measures the cellular uptake and internalization of radiolabeled this compound.

-

Cell Seeding: Plate FAP-expressing cells in 24-well plates one day prior to the experiment.

-

Incubation with Radiotracer: Wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with a known concentration of the radiolabeled this compound (e.g., 1 nM [¹¹¹In]In-FAPI-46) in incubation medium (DMEM with 1% BSA and 20 mM HEPES) for various time points (e.g., 5 to 180 minutes) at 37°C. To determine non-specific binding, incubate a parallel set of cells with an excess of unlabeled FAP inhibitor (e.g., 1 mM UAMC-1110).

-

Measurement of Total Uptake: After incubation, remove the medium and wash the cells twice with cold PBS. Lyse the cells with 1 M NaOH and measure the radioactivity to determine the total cellular uptake.

-

Measurement of Internalization: To differentiate between membrane-bound and internalized radiotracer, after the initial incubation, strip the membrane-bound fraction by washing the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) before cell lysis. The remaining radioactivity represents the internalized fraction.

-

Data Analysis: Express the results as a percentage of the added activity per a specific number of cells (e.g., %AA/200,000 cells).

Radiolabeling of this compound with Gallium-68

This protocol outlines the manual radiolabeling of this compound with ⁶⁸Ga for PET imaging.

-

Preparation of Reaction Mixture: In a reaction vial, mix 20 nmol of this compound precursor, 10 µL of ascorbic acid solution (20% in water), and 1 mL of ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).

-

pH Adjustment: Adjust the pH of the mixture to 3.3–3.6 using sodium acetate (2.5 M in water).

-

Heating: Heat the reaction mixture at 95°C for 20 minutes.

-

Purification: Isolate the product using solid-phase extraction (e.g., Oasis Light HLB cartridge). Elute the [⁶⁸Ga]Ga-FAPI-46 with 0.5 mL of ethanol.

-

Formulation: Dilute the eluted product with 5 mL of 0.9% sodium chloride solution and adjust the pH to 7 with phosphate buffer.

-

Quality Control: Determine the radiochemical purity using radio-HPLC.

Visualizing the Mechanism and Workflow

This compound Mechanism of Action

Caption: this compound binds to and inhibits FAP on CAFs, preventing ECM degradation and reducing tumor progression.

This compound Theranostic Workflow

Caption: Theranostic workflow using this compound for diagnosis ([⁶⁸Ga]) and targeted therapy ([¹⁷⁷Lu]).

Downstream Signaling Pathways Affected by FAP Inhibition

While the direct enzymatic inhibition of FAP by this compound is the primary mechanism, this action has broader implications for the tumor microenvironment by modulating key signaling pathways. The degradation of ECM components by FAP influences cell-cell and cell-matrix interactions, which are crucial for various signaling cascades.

Inhibition of FAP can disrupt the activation of signaling pathways that promote tumor growth and metastasis. For instance, FAP activity is linked to the regulation of growth factors, such as Transforming Growth Factor-beta (TGF-β), which are often sequestered in the ECM. By preventing the release and activation of these factors, FAP inhibitors can indirectly suppress downstream pathways like the SMAD signaling cascade, which is involved in epithelial-to-mesenchymal transition (EMT), fibrosis, and immunosuppression.

Furthermore, the integrity of the ECM is critical for integrin-mediated signaling. FAP-mediated ECM remodeling can alter the engagement of integrins on tumor cells, thereby affecting focal adhesion kinase (FAK) and Src signaling, which are pivotal for cell migration, survival, and proliferation. By stabilizing the ECM, this compound may attenuate these pro-tumorigenic signals.

Caption: FAP inhibition by this compound blocks ECM degradation, thereby suppressing pro-tumorigenic signaling.

Conclusion

This compound represents a significant advancement in the field of cancer theranostics. Its mechanism of action, centered on the potent and selective inhibition of FAP, offers a dual advantage of precise tumor imaging and targeted radionuclide therapy. The extensive preclinical and emerging clinical data underscore its potential to improve diagnosis, staging, and treatment of a wide array of FAP-positive malignancies. Further research into the nuanced downstream effects of FAP inhibition will continue to illuminate the full therapeutic potential of this compound and guide the development of next-generation FAP-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synergy of 177Lu-FAPI-46 with tyrosine kinase inhibitor in a sarcoma patient-derived xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

FAPi-46 discovery and development history

An In-depth Technical Guide on the Discovery and Development of FAPi-46

Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology.[1][2] As a cell surface glycoprotein, it is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics. The FAP-specific inhibitor (FAPi) family of molecules, originally developed at the University of Heidelberg in Germany, represents a significant advancement in this field. Among these, this compound has become one of the most extensively studied compounds, demonstrating significant potential for clinical applications.

This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and clinical development of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Optimization

The development of this compound was part of a broader effort to create quinoline-based FAP inhibitors with optimal properties for in vivo applications. Researchers at the University of Heidelberg synthesized and screened numerous derivatives, leading to the identification of FAPi-04 as a promising initial candidate. Subsequent structural modifications were aimed at improving tumor uptake and retention while minimizing background signal.

This compound was developed through these optimization efforts. A key modification from its predecessor, FAPi-04, was the substitution of an oxygen atom with a nitrogen methyl group. This change, while slightly lowering the in vitro binding affinity compared to FAPi-04, resulted in significantly improved pharmacokinetics in vivo, including lower uptake in healthy organs and an increased tumor-to-background ratio. This superior in vivo performance established this compound as a more suitable candidate for theranostic applications.

The structure of this compound incorporates three key components:

-

A quinoline-based scaffold that binds with high affinity to the active site of FAP.

-

A linker region that can be modified to alter pharmacokinetic properties.

-

A chelator , typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which stably complexes with various radiometals for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177, Yttrium-90).

Preclinical Evaluation

Extensive preclinical studies were conducted to characterize the binding properties, pharmacokinetics, and in vivo performance of this compound and its derivatives.

In Vitro Studies

In vitro experiments confirmed the high affinity and specificity of this compound for its target. Competition binding assays are commonly used to determine the half-maximal inhibitory concentration (IC50), a measure of binding affinity.

Table 1: In Vitro Binding Affinity (IC50) of this compound and Derivatives

| Compound | IC50 (nM) | Cell Line | Notes |

|---|---|---|---|

| This compound (Monomer) | 0.44 ± 0.09 | HT-1080-FAP | Data for the base monomer. |

| [natIn]In-FAPI-46 | 1.0 ± 0.2 | U87MG | Indium-complexed this compound used for competition assay. |

| FAPI Dimer | 0.38 ± 0.09 | HT-1080-FAP | Dimerization had minimal effect on binding affinity. |

| FAPI Tetramer | 0.68 ± 0.10 | HT-1080-FAP | Tetramerization also showed minimal effect on affinity. |

| this compound-Ibu | 39.4 ± 16.1 pM | HEK-293.hFAP | Conjugation of ibuprofen significantly enhanced inhibitory activity. |

Studies also demonstrated that radiolabeled this compound exhibits specific binding to FAP-expressing cells, which can be blocked by an excess of unlabeled compound. Furthermore, derivatives like dimers and tetramers were synthesized to improve tumor retention, and these multimers showed binding affinities comparable to the monomer.

In Vivo Animal Studies

Biodistribution studies in tumor-bearing mice were critical in demonstrating the superiority of this compound over earlier compounds. When labeled with Gallium-68, this compound showed high and specific accumulation in FAP-positive tumors with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-background ratios.

Table 2: Selected Preclinical Biodistribution Data of Radiolabeled this compound (%ID/g)

| Radiotracer | Organ | 1h post-injection | 4h post-injection | 24h post-injection | Animal Model |

|---|---|---|---|---|---|

| [64Cu]Cu-FAPI-46 | Tumor | 11.23 ± 0.98 | 9.87 ± 0.99 | 2.29 ± 0.16 | HT-1080-FAP Xenograft |

| Blood | 0.65 ± 0.07 | 0.19 ± 0.02 | 0.02 ± 0.00 | ||

| Liver | 0.94 ± 0.07 | 0.46 ± 0.04 | 0.11 ± 0.01 | ||

| Kidney | 2.01 ± 0.33 | 0.81 ± 0.08 | 0.18 ± 0.02 | ||

| [177Lu]Lu-FAPI-46 | Tumor | ~0.3 | - | ~0.1 | PANC-1 Xenograft |

| Kidney | ~1-2 | - | ~0.2-0.5 | ||

| [99mTc]Tc-6-1 (this compound derivative) | Tumor | 16.15 ± 0.83 | - | - | U87MG Xenograft |

| | Blood | 2.72 ± 0.41 | - | - | |

While this compound showed excellent properties for diagnostic imaging, its relatively short tumor retention time (decreasing to about 20% of peak uptake by 24 hours) was identified as a potential limitation for radioligand therapy. This observation spurred the development of derivatives with prolonged retention, such as dimers, tetramers, and albumin-binding conjugates, which demonstrated improved tumor retention in preclinical models.

Clinical Development and Application

The promising preclinical data for this compound led to its rapid translation into clinical studies for both cancer diagnosis and therapy.

Diagnostic Imaging with 68Ga-FAPI-46 PET/CT

This compound labeled with the positron emitter Gallium-68 (68Ga-FAPI-46) has been extensively evaluated as a PET imaging agent. Clinical trials have demonstrated its ability to visualize a wide variety of solid tumors with high contrast and often superior performance compared to the standard radiotracer, 18F-FDG.

Table 3: Selected Clinical 68Ga-FAPI-46 PET/CT Tumor Uptake (SUVmax)

| Tumor Type | Median/Mean SUVmax | Patient Cohort Size | Key Finding |

|---|---|---|---|

| Various Cancers | 8.15 (at 1h) | 43 | Uptake was remarkably stable between 10 min and 3h post-injection. |

| Sarcoma | 10.9 | 18 | FAP-PET localized tumor as well as FDG-PET. |

| NSCLC | 13.7 | 10 | High tumor uptake observed. |

| Pancreatic (PDAC) | 7.3 | 8 | Higher uptake than FDG-PET (SUVmax 4.1). |

| Ovarian, Colorectal, etc. | 12.76 ± 0.90 (at 1h) | N/A | Rapid and robust tumor accumulation. |

Active clinical trials are ongoing in the US and other regions to further evaluate 68Ga-FAPI-46 for imaging cancers like pancreatic ductal adenocarcinoma and for assessing fibroblast activation in non-malignant conditions such as interstitial lung disease.

Radioligand Therapy (RLT)

The theranostic potential of this compound is realized by labeling it with beta- (e.g., 90Y, 177Lu) or alpha-emitting (e.g., 225Ac) radionuclides. The principle is to selectively deliver a cytotoxic radiation dose to the tumor microenvironment.

Initial clinical experiences with 90Y-FAPI-46 and 177Lu-FAPI-46 have been reported in patients with advanced-stage solid tumors, such as sarcoma and pancreatic cancer. These studies demonstrated that FAP-targeted RLT is generally well-tolerated with a low rate of severe adverse events.

Table 4: Dosimetry Data from a 90Y-FAPI-46 Clinical Study

| Organ | Mean Absorbed Dose (Gy/GBq) |

|---|---|

| Kidney | 0.52 |

| Bone Marrow | 0.04 |

| Lung | < 0.26 |

| Liver | < 0.26 |

| Tumor Lesions | up to 2.28 (median 1.28) |

While signs of tumor response have been observed, the therapeutic efficacy of the this compound monomer may be hampered by its suboptimal tumor retention time. This has led to the clinical investigation of next-generation FAPi molecules, including dimers and albumin-binders, designed for enhanced therapeutic effect.

Experimental Protocols

This section details the methodologies for key experiments in the development of this compound.

Radiolabeling of this compound with Gallium-68

-

Elution: A 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.

-

Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or HEPES buffer.

-

Incubation: A solution of the this compound precursor (typically 5-20 µg) is added to the buffered 68Ga.

-

Heating: The mixture is heated at 80-95°C for 5-10 minutes. Some protocols using specific chelators like AAZTA allow for labeling at room temperature.

-

Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure it is >95%.

In Vitro Competition Binding Assay

-

Cell Culture: A FAP-expressing cell line (e.g., U87MG, HT-1080-FAP) is cultured to near confluence in multi-well plates.

-

Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPi ligand (e.g., [111In]In-FAPI-46).

-

Competition: Increasing concentrations of the non-radiolabeled competitor compound (e.g., this compound) are added to the wells.

-

Washing & Lysis: After incubation (typically 1 hour), unbound ligand is removed by washing. Cells are then lysed.

-

Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

-

Analysis: The data are plotted as percentage of specific binding versus log concentration of the competitor. The IC50 value is calculated using non-linear regression.

In Vivo Biodistribution in Tumor-Bearing Mice

-

Animal Model: Immunodeficient mice are subcutaneously inoculated with FAP-positive tumor cells (e.g., U87MG, PANC-1).

-

Injection: Once tumors reach a suitable size, a known activity of the radiolabeled this compound compound (e.g., 7.4 MBq) is injected intravenously.

-

Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), cohorts of mice (n=3-5 per group) are euthanized.

-

Organ Harvesting: Tumors, blood, and major organs are collected, weighed, and placed in counting tubes.

-

Gamma Counting: The radioactivity in each sample is measured using a gamma counter, alongside standards of the injected dose.

-

Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound stands as a prime example of successful radiopharmaceutical development, progressing rapidly from chemical optimization to widespread clinical investigation. Its excellent performance as a PET imaging agent with 68Ga has established a new standard for imaging the tumor microenvironment. While its application in radioligand therapy is promising, the challenge of its relatively short tumor retention has driven the field toward developing next-generation FAP inhibitors with improved pharmacokinetics. The ongoing research into this compound derivatives, including multimers and albumin-binding conjugates, holds the potential to unlock the full therapeutic power of targeting FAP, paving the way for more personalized and effective cancer treatments.

References

An In-Depth Technical Guide to the Basic Chemical Properties of FAPi-46 Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of the Fibroblast Activation Protein inhibitor (FAPI) tracer, FAPi-46. It is designed to serve as a core resource for researchers, scientists, and professionals involved in the development and application of this promising theranostic agent.

Core Chemical Properties

This compound is a quinoline-based small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with various diagnostic and therapeutic radionuclides.

| Property | Value | Reference |

| IUPAC Name | 2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [3] |

| Molecular Formula | C41H57F2N11O9 | [3] |

| Molecular Weight | 886.0 g/mol | [3] |

Radiolabeling and Quality Control

This compound is most commonly radiolabeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. Both manual and automated synthesis methods have been successfully developed, ensuring reproducible and high-yield production for clinical use.

Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46

The automated synthesis of [⁶⁸Ga]Ga-FAPI-46 is a streamlined process that enhances reproducibility and minimizes radiation exposure to personnel. The following diagram illustrates a typical workflow.

Experimental Protocol: Automated [⁶⁸Ga]Ga-FAPI-46 Synthesis

This protocol is a generalized procedure based on commonly used automated synthesis modules.

Materials:

-

This compound precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M Hydrochloric acid (HCl)

-

Sodium acetate buffer (e.g., 0.2 M, pH 6)

-

Ascorbic acid

-

5 M Sodium chloride (NaCl) / 6 M HCl solution

-

Ethanol/Water solution (1:1 v/v)

-

Saline (0.9% NaCl)

-

Strong Cation Exchange (SCX) cartridge

-

Solid-Phase Extraction (SPE) cartridge (e.g., C18)

-

Sterile collection vial

-

Automated synthesis module (e.g., Trasis AiO, Scintomics GRP)

Procedure:

-

Preparation: Aseptically prepare a solution of the this compound precursor (typically 15-50 µg) in sodium acetate buffer containing ascorbic acid (as a radioprotectant).

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

-

Pre-purification: The [⁶⁸Ga]GaCl₃ eluate is passed through an SCX cartridge to trap the ⁶⁸Ga³⁺ ions and remove metallic impurities.

-

Elution into Reactor: The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into the reaction vessel containing the this compound precursor solution using a small volume of concentrated NaCl/HCl solution.

-

Radiolabeling: The reaction mixture is heated at 95°C for approximately 10 minutes to facilitate the chelation of ⁶⁸Ga³⁺ by the DOTA moiety of this compound.

-

Purification: The crude reaction mixture is cooled and passed through an SPE cartridge (e.g., C18) to trap the labeled product, while unreacted ⁶⁸Ga³⁺ and hydrophilic impurities pass through.

-

Final Elution and Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the SPE cartridge with an ethanol/water mixture into a sterile collection vial. The final product is then diluted with saline to ensure it is suitable for intravenous injection.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled tracer.

| Parameter | Specification | Method | Reference |

| Radiochemical Purity | > 95% | Radio-HPLC, Radio-TLC | |

| pH | 4.5 - 8.5 | pH-indicator strips | |

| Radionuclidic Purity | ⁶⁸Ge breakthrough < 0.001% | Gamma spectroscopy | |

| Sterility | Sterile | Membrane filtration | |

| Bacterial Endotoxins | < 175 EU/V (or as per pharmacopeia) | Limulus Amebocyte Lysate (LAL) test | |

| Stability | Radiochemical purity > 95% up to 3 hours post-synthesis | Radio-HPLC |

Radio-HPLC Method Parameters (Example):

-

Column: C18 reverse-phase (e.g., Chromolith HR RP-18 100 x 3 mm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 0.6 mL/min

-

Detectors: UV (at 220 nm) and a radioactivity detector.

In Vitro and In Vivo Performance

This compound exhibits high affinity and selectivity for FAP, leading to excellent tumor-to-background ratios in preclinical and clinical imaging.

Binding Affinity and Cellular Uptake

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (FAP inhibition) | 1.2 nM | Human FAP protease activity | |

| IC₅₀ (Competitor binding) | 1.3 nM | FAP-expressing cells | |

| Equilibrium Dissociation Constant (Kd) | 0.04 nM | Human FAP (Surface Plasmon Resonance) | |

| Cellular Uptake (120 min) | 22.93 ± 0.33 % | HT-1080-FAP cells |

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol outlines a general procedure for assessing the cellular uptake of radiolabeled this compound.

Materials:

-

FAP-expressing cells (e.g., HT-1080-FAP) and wild-type control cells

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

[⁶⁸Ga]Ga-FAPI-46

-

Unlabeled this compound (for blocking studies)

-

Glycine-HCl buffer (1 M, pH 2.2)

-

Sodium hydroxide (NaOH, 0.3 M)

-

Gamma counter

-

24-well plates

Procedure:

-

Cell Seeding: Plate FAP-expressing and control cells in 24-well plates (e.g., 7.5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Tracer Incubation: Wash the cells with PBS. Add a known activity of [⁶⁸Ga]Ga-FAPI-46 (e.g., 20 kBq) to each well. For blocking experiments, co-incubate with an excess of unlabeled this compound (e.g., 1 µM).

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 60, 90, 120 minutes).

-

Fraction Collection:

-

Surface-bound fraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold glycine-HCl buffer to detach the surface-bound radiotracer. Collect this fraction.

-

Internalized fraction: Lyse the remaining cells with NaOH solution and collect the lysate.

-

-

Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis: Express the uptake as a percentage of the added activity, normalized to the cell number.

Biodistribution in Humans

Biodistribution studies in cancer patients have demonstrated high tumor uptake of [⁶⁸Ga]Ga-FAPI-46 with rapid clearance from most healthy organs, leading to high-contrast images.

| Organ | SUVmax (1 hour post-injection) | Reference |

| Primary Tumor | 12.76 ± 0.90 | |

| Liver | ~7.4 (at 10 min, decreases over time) | |

| Kidneys | Moderate uptake (renal excretion) | |

| Bladder | High (due to urinary excretion) | |

| Muscle | Low |

Mechanism of Action and Signaling

This compound targets FAP on the surface of CAFs. The binding of this compound inhibits the enzymatic activity of FAP, which is implicated in extracellular matrix remodeling, tumor growth, and immunosuppression. While the direct downstream signaling consequences of this compound binding are still under investigation, FAP itself is known to influence several pro-tumorigenic pathways.

Preclinical Evaluation Workflow

The preclinical assessment of this compound and similar tracers follows a structured workflow to establish safety and efficacy before clinical translation.

This guide consolidates key technical information on this compound, providing a foundation for its continued investigation and clinical application. The provided protocols and data serve as a starting point for researchers to design and execute their own studies in the promising field of FAP-targeted theranostics.

References

- 1. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

FAPi-46: A Technical Guide to Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention. FAPi-46, a quinoline-based inhibitor of FAP, has emerged as a promising theranostic agent, demonstrating high affinity and specificity for its target. This technical guide provides an in-depth overview of the binding characteristics of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of the signaling pathways associated with FAP.

Quantitative Binding Affinity of this compound and its Derivatives

The binding affinity of this compound and its multimers for FAP has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) are key parameters for evaluating the potency of this inhibitor.

| Compound | IC50 (nM) | Cell Line / Method | Reference |

| This compound (monomer) | 1.2 | HEK-FAP cells | [1] |

| This compound (monomer) | 1.3 | FAP-expressing cells | [1] |

| This compound (monomer) | 0.44 ± 0.09 | HT-1080-FAP cells | [2] |

| This compound (monomer) | 247.0 ± 17 pM | HT-1080.hFAP & HEK-293.hFAP cells | [3] |

| This compound Dimer | 0.38 ± 0.09 | HT-1080-FAP cells | [2] |

| This compound Tetramer | 0.68 ± 0.10 | HT-1080-FAP cells |

| Compound | Kd (nM) | Method | Reference |

| This compound | 0.04 | Surface Plasmon Resonance |

Specificity of this compound

The high specificity of this compound for FAP is a critical attribute for its clinical utility, minimizing off-target effects. This specificity has been demonstrated through several experimental approaches.

In Vitro Specificity:

-

Competitive Binding Assays: In FAP-expressing cell lines such as HT-1080-FAP, the binding of radiolabeled this compound can be effectively blocked by an excess of unlabeled this compound, confirming target-specific binding.

-

FAP-Negative Cell Lines: Studies have shown significantly lower uptake of this compound in FAP-negative cell lines compared to their FAP-positive counterparts.

In Vivo Specificity:

-

Blocking Experiments: Co-injection of a radiolabeled this compound with an excess of unlabeled ("cold") this compound in tumor-bearing animal models leads to a significant reduction in tumor uptake of the radiotracer, demonstrating that the accumulation is FAP-mediated.

-

Biodistribution Studies: In vivo biodistribution studies have shown high accumulation of this compound in FAP-positive tumors with low uptake in most healthy organs and tissues, resulting in high-contrast images for PET imaging.

Experimental Protocols

Radiolabeling of this compound

A common application of this compound is in positron emission tomography (PET) imaging, for which it is labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).

Typical Protocol for ⁶⁸Ga-labeling of this compound:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

-

Add the ⁶⁸GaCl₃ eluate to a solution containing the this compound precursor.

-

Adjust the pH of the reaction mixture to an optimal range (typically 3.5-4.5) using a buffer such as sodium acetate.

-

Heat the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified duration (e.g., 5-15 minutes).

-

Purify the resulting ⁶⁸Ga-FAPi-46 using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.

-

Perform quality control tests, including radiochemical purity assessment by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

References

FAPi-46 in Targeting Cancer-Associated Fibroblasts: A Technical Guide

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that collectively dictates tumor progression, metastasis, and response to therapy.[1][2] Among the most abundant and influential components of the TME are cancer-associated fibroblasts (CAFs).[3][4] These activated fibroblasts play a pivotal role in creating a supportive niche for tumor growth by remodeling the ECM, secreting a plethora of growth factors and cytokines, promoting angiogenesis, and suppressing anti-tumor immunity.[5]

A highly specific cell surface marker for CAFs is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is overexpressed in the stroma of over 90% of epithelial carcinomas, including pancreatic, colorectal, breast, and lung cancers, while its expression in healthy adult tissues is minimal. This differential expression profile makes FAP an exceptional target for both cancer diagnosis and therapy. FAPi-46, a quinoline-based small molecule inhibitor, has emerged as a leading theranostic agent designed to specifically target FAP-expressing cells. This guide provides a comprehensive technical overview of the role and application of this compound in targeting CAFs for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound functions by binding with high affinity to the enzymatic pocket of FAP, inhibiting its proteolytic activities. FAP exhibits dual enzymatic functions: a dipeptidyl peptidase (DPP) activity and an endopeptidase (EP) or gelatinase activity. By inhibiting these functions, this compound disrupts the ability of CAFs to remodel the ECM, a critical process for tumor invasion and metastasis. The inhibition of FAP has been shown to attenuate tumor growth by interfering with key signaling pathways that promote cancer cell proliferation, migration, and survival.

When radiolabeled, this compound serves as a powerful theranostic tool. Chelated with positron emitters like Gallium-68 (⁶⁸Ga), it enables highly sensitive and specific visualization of FAP-expressing tumors and metastases via Positron Emission Tomography (PET). When conjugated with therapeutic radionuclides such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), this compound delivers targeted radiation directly to the tumor stroma, minimizing damage to healthy tissues.

Quantitative Data on this compound Performance

The following tables summarize key quantitative data regarding the binding affinity, preclinical biodistribution, and clinical performance of this compound and its derivatives.

Table 1: In Vitro Binding Affinity (IC50)

| Compound | IC50 (nM) | Cell Line / Assay Condition | Reference |

| [natIn]In-FAPI-46 | 1.0 ± 0.2 | U87MG cells | |

| This compound (monomer) | 0.44 ± 0.09 | Competitive Binding Experiment | |

| This compound Dimer | 0.38 ± 0.09 | Competitive Binding Experiment | |

| This compound Tetramer | 0.68 ± 0.10 | Competitive Binding Experiment | |

| This compound | 247.0 ± 17 pM | HEK-293.hFAP cells | |

| This compound-Ibu | 39.4 ± 16.1 pM | HEK-293.hFAP cells |

Table 2: Preclinical Biodistribution of Radiolabeled this compound

| Radiotracer | Model | Organ | 1h post-injection (%ID/g) | 4h post-injection (%ID/g) | 24h post-injection (%ID/g) | Reference |

| ¹⁷⁷Lu-FAPI-46 | HT-1080-FAP Xenograft | Tumor | >4 | ~3 | 2.29 ± 0.16 | |

| ⁶⁸Ga-FAPI Dimer | Patient-Derived Xenograft | Tumor | 8.45 ± 2.19 | - | - | |

| ⁶⁸Ga-FAPI-46 | Patient-Derived Xenograft | Tumor | 4.03 ± 0.69 | - | - | |

| ¹⁷⁷Lu-FAPI-46 | PANC-1 Xenograft | Tumor | - | - | High Accumulation |

Note: %ID/g = percentage of injected dose per gram of tissue.

Table 3: Clinical Imaging Data (⁶⁸Ga-FAPI-46 PET/CT)

| Cancer Type | N | SUVmax (Lesion) | Comparison Tracer | Key Findings | Reference |

| Various Cancers | 43 | 8.2 (10 min), 8.15 (1h), 7.6 (3h) | - | Stable tumor uptake within 3 hours. | |

| Pancreatic Cancer | 30 | Significantly elevated in malignant vs. benign lesions (Cutoff >10.2) | Standard-of-care imaging | 95% sensitivity, 80% specificity for malignancy. | |

| Liver Malignancies | 27 | - | ¹⁸F-FDG | 100% sensitivity for FAPI vs. 58% for FDG. | |

| NSCLC | 14 | Comparable to FDG | ¹⁸F-FDG | FAPI showed higher TBR in bone and abdominal lymph nodes. | |

| Various Cancers | 11 | Higher in LN and bone metastases vs. FDG | ¹⁸F-FDG, ⁶⁸Ga-DOTATATE | FAPI detected more metastases than other tracers. |

Note: SUVmax = maximum standardized uptake value; NSCLC = Non-Small Cell Lung Cancer; TBR = Tumor-to-Background Ratio; LN = Lymph Node.

Table 4: Clinical Radioligand Therapy Data (⁹⁰Y-FAPI-46)

| Parameter | Value | Details | Reference |

| Patient Cohort | 9 patients with advanced solid tumors | Pancreatic ductal adenocarcinoma, sarcomas, etc. | |

| Administered Activity | Median 3.8 GBq (first cycle) | - | |

| Disease Control Rate | 50% (4 out of 8 evaluable patients) | Radiographic disease control. | |

| Mean Absorbed Dose (Kidney) | 0.52 Gy/GBq | Low radiation dose to at-risk organs. | |

| Mean Absorbed Dose (Bone Marrow) | 0.04 Gy/GBq | Low radiation dose to at-risk organs. | |

| Measured Tumor Dose | Up to 2.28 Gy/GBq (Median 1.28 Gy/GBq) | Demonstrates tumor-specific targeting. | |

| Toxicity | Well-tolerated | New G3/G4 toxicities (mainly thrombocytopenia) in 44% of patients. |

Signaling Pathways and Visualizations

The activation of normal fibroblasts into CAFs is driven by a complex network of signaling molecules secreted by cancer cells, including TGF-β, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF). Once activated, FAP-expressing CAFs contribute to tumor progression through various pathways, including the PI3K/Akt and STAT3-CCL2 signaling axes.

Diagram 1: Signaling Pathways in CAF Activation and Function

Caption: Key signaling molecules driving CAF activation and the subsequent FAP-mediated pro-tumorigenic functions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols for the evaluation of this compound.

Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46

This protocol describes a common automated synthesis method for clinical use.

-

Objective: To produce sterile, clinical-grade [⁶⁸Ga]Ga-FAPI-46 for PET imaging.

-

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Automated synthesis module (e.g., Scintomics GRP®, iPHASE MultiSyn)

-

DOTA-FAPI-46 precursor (typically 20-50 µg)

-

Buffers (e.g., HEPES, sodium acetate)

-

Reagents: 0.1 M HCl, sterile water, ethanol

-

Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)

-

-

Methodology:

-

Elution: Elute ⁶⁸GaCl₃ from the generator using 0.1 M HCl directly into the reaction vessel of the synthesis module.

-

Buffering: Add buffer solution (e.g., HEPES) containing the this compound precursor and ascorbic acid (as a stabilizer) to the reactor.

-

Labeling Reaction: Heat the reaction mixture at 90-98°C for 4-10 minutes.

-

Purification: After cooling, the reaction mixture is passed through a C18 SPE cartridge. The cartridge traps the [⁶⁸Ga]Ga-FAPI-46.

-

Elution & Formulation: The cartridge is washed with sterile water to remove impurities. The final product is eluted with ethanol and formulated in a sterile saline solution for injection.

-

Quality Control: The final product is tested for radiochemical purity (via HPLC), pH, sterility, and endotoxin levels to meet pharmacopeia standards. A decay-corrected yield of approximately 67-90% is typically achieved.

-

In Vitro Cell Competition Binding Assay

This assay determines the binding affinity (IC50) of this compound derivatives.

-

Objective: To quantify the concentration of a non-radiolabeled FAPI compound required to inhibit 50% of the specific binding of a radiolabeled FAPI tracer.

-

Materials:

-

FAP-expressing cells (e.g., U87MG, HT-1080-FAP)

-

Radiolabeled competitor (e.g., [¹¹¹In]In-FAPI-46)

-

Unlabeled this compound and its derivatives at various concentrations.

-

Cell culture medium, PBS, gamma counter.

-

-

Methodology:

-

Cell Seeding: Plate FAP-expressing cells in multi-well plates and allow them to adhere overnight.

-

Incubation: Add a constant, low concentration of the radiolabeled FAPI competitor to each well.

-

Competition: Simultaneously, add increasing concentrations of the unlabeled FAPI test compounds to the wells.

-

Incubation: Incubate the plates for a defined period (e.g., 1 hour at 4°C to prevent internalization).

-

Washing: Wash the cells with cold PBS to remove unbound radioactivity.

-

Lysis & Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

In Vivo Biodistribution Studies

This protocol evaluates the pharmacokinetics and tumor-targeting efficacy of radiolabeled this compound in animal models.

-

Objective: To determine the uptake, distribution, and clearance of a radiolabeled FAPI tracer in tumor-bearing animals over time.

-

Materials:

-

Immunocompromised mice bearing FAP-positive tumor xenografts (e.g., PANC-1, HT-1080-FAP).

-

Radiolabeled FAPI tracer (e.g., [¹⁷⁷Lu]Lu-FAPI-46).

-

Anesthetic, gamma counter, analytical balance.

-

-

Methodology:

-

Injection: Inject a known activity of the radiotracer intravenously into cohorts of tumor-bearing mice.

-

Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice.

-

Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weighing & Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.

-

Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals tumor uptake, clearance routes, and tumor-to-organ ratios.

-

Diagram 2: Theranostic Workflow of this compound

Caption: A streamlined workflow from preclinical development to the clinical theranostic application of this compound.

Diagram 3: Logical Framework of this compound Action

Caption: The logical progression from identifying the target (FAP on CAFs) to the application and outcomes of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in targeting the tumor microenvironment. Its high specificity for FAP on cancer-associated fibroblasts allows for precise diagnostic imaging and the delivery of potent radioligand therapy across a wide range of solid tumors. The rapid clearance from non-target tissues enhances image contrast and minimizes off-target toxicity, making it a favorable theranostic agent.

Future research is focused on several key areas. First, optimizing the pharmacokinetic properties of FAP inhibitors through strategies like multimerization (dimers, tetramers) or conjugation with albumin binders aims to increase tumor retention time and therapeutic efficacy. Second, head-to-head clinical trials are ongoing to establish the superiority of FAPi-PET over current standards of care, like ¹⁸F-FDG PET/CT, in specific cancer types and clinical scenarios. Finally, combination therapies that pair FAP-targeted radioligand therapy with immunotherapy or chemotherapy are being explored to overcome treatment resistance and improve patient outcomes. The continued development and clinical translation of this compound and next-generation FAP inhibitors hold immense promise for advancing precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Cancer associated fibroblasts: An essential role in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated Fibroblast Program Orchestrates Tumor Initiation and Progression; Molecular Mechanisms and the Associated Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer-associated fibroblast - Wikipedia [en.wikipedia.org]

FAPi-46: A Quinoline-Based Radiotracer for Targeting Fibroblast Activation Protein

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers and its low expression in healthy tissues. FAPi-46, a quinoline-based small molecule inhibitor of FAP, has shown significant promise as a radiotracer for both diagnostic imaging and targeted radionuclide therapy. Its favorable pharmacokinetics, including high tumor uptake and retention, have positioned it as a leading candidate for clinical translation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols for its application.

This compound is a versatile molecule that can be labeled with various radioisotopes for different applications. When labeled with Gallium-68 (⁶⁸Ga), it serves as a diagnostic agent for Positron Emission Tomography (PET) imaging, allowing for the visualization of FAP-expressing tumors.[1][2][3] For therapeutic purposes, this compound can be labeled with beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), or alpha-emitters like Actinium-225 (²²⁵Ac), to deliver targeted radiation to tumors.[4][5]

Mechanism of Action

This compound functions by selectively binding to Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are a major component of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis. By targeting FAP, this compound allows for the specific delivery of radioisotopes to the tumor stroma, thereby enabling both imaging and therapy. The quinoline-based structure of this compound contributes to its high binding affinity and favorable pharmacokinetic profile.

Preclinical and Clinical Data

A significant body of preclinical and clinical research has demonstrated the potential of this compound. Studies have shown its high tumor uptake and prolonged retention compared to earlier FAP inhibitors like FAPI-04. This improved retention is crucial for therapeutic applications, as it allows for a higher radiation dose to be delivered to the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its derivatives.

| Parameter | Value | Context | Reference |

| Equilibrium Dissociation Constant (Kd) | 0.04 nM | Affinity to human FAP (Surface Plasmon Resonance) | |

| IC50 (Protease Inhibition) | 1.2 nM | Inhibition of human FAP protease activity | |

| IC50 (Competitor Binding) | 1.3 nM | Competitor binding to FAP-expressing cells |

Table 1: In Vitro Binding and Inhibition Data for this compound

| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Model | Reference |

| ⁶⁸Ga-FAPi-46 | 1 hour | 10.1 | HEK-FAP xenograft mouse model | |

| ¹⁷⁷Lu-FAPi-46 | 24 hours | 3.8 | HEK-FAP xenograft mouse model | |

| ¹⁷⁷Lu-FAPi-46 | 72 hours | 1.6 | HEK-FAP xenograft mouse model | |

| ⁶⁸Ga-FAPi-46 | 1 hour | ~12.76 (SUVmax) | Human cancer patients | |

| ¹⁷⁷Lu-FAPi-46 | 3 hours | ~0.3 | PANC-1 xenograft mice | |

| ¹⁷⁷Lu-FAPi-46 | 24 hours | ~0.1 | PANC-1 xenograft mice |

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound

| Organ | Effective Dose (mSv/MBq) | Reference |

| Bladder Wall | 2.41E-03 | |

| Ovaries | 1.15E-03 | |

| Red Marrow | 8.49E-04 | |

| Total Body (Average) | 7.80E-03 |

Table 3: Radiation Dosimetry of ⁶⁸Ga-FAPi-46 in Cancer Patients

Experimental Protocols

Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol is a generalized summary based on published methods.

Materials:

-

This compound precursor

-

Gallium-68 (⁶⁸Ga) solution (from a ⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced)

-

Sodium acetate solution (2.5 M)

-

Ascorbic acid solution (20% in water)

-

Ethanol

-

Sodium chloride solution (0.9%)

-

Phosphate buffer

-

Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)

-

Heating block or synthesizer module

Procedure:

-

Combine 20 nmol of the this compound precursor with 10 µL of 20% ascorbic acid solution.

-

Add approximately 1 mL of the ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).

-

Adjust the pH of the mixture to 3.3–3.6 using 2.5 M sodium acetate.

-

Heat the reaction mixture at 95°C for 10-20 minutes.

-

Isolate the ⁶⁸Ga-FAPi-46 by passing the reaction mixture through an SPE cartridge.

-

Wash the cartridge with water.

-

Elute the ⁶⁸Ga-FAPi-46 from the cartridge using 0.5 mL of ethanol.

-

Dilute the eluted product with 5 mL of 0.9% sodium chloride solution.

-

Adjust the final pH to 7 with phosphate buffer for injection.

-

Perform quality control, including radiochemical purity assessment by HPLC.

In Vivo Biodistribution Studies in Xenograft Models

This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.

Materials:

-

Tumor-bearing mice (e.g., with HEK-FAP or PANC-1 xenografts)

-

Radiolabeled this compound (e.g., ¹⁷⁷Lu-FAPi-46)

-

Anesthesia

-

Gamma counter

-

Calibrated scale

Procedure:

-

Anesthetize the tumor-bearing mice.

-

Inject a known activity of radiolabeled this compound (e.g., 10-30 MBq) intravenously via the tail vein.

-

At predetermined time points (e.g., 3, 24, 72 hours) post-injection, euthanize a cohort of mice.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

References

- 1. Facebook [cancer.gov]

- 2. First Patient Imaged in SOFIE’s FAPI Phase II Trial - SOFIE [sofie.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. openmedscience.com [openmedscience.com]

- 5. Fibroblast activation protein targeted therapy using [177Lu]this compound compared with [225Ac]this compound in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary In Vitro Evaluation of FAPi-46

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors, while its presence in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. FAPi-46, a quinoline-based small molecule inhibitor, has emerged as a prominent ligand for this purpose.[3][4] When labeled with radionuclides, this compound enables sensitive imaging (e.g., with Gallium-68) and targeted delivery of therapeutic radiation (e.g., with Lutetium-177 or Actinium-225).[4] This guide provides a comprehensive overview of the fundamental in vitro studies that characterize the preclinical profile of this compound and its derivatives.

Quantitative Data Summary

The in vitro characterization of this compound and its analogs involves quantifying its binding affinity, cellular uptake, and internalization. These parameters are crucial for predicting its in vivo targeting efficacy.

Table 1: FAP Binding Affinity of this compound and Derivatives

Binding affinity is typically determined through competitive binding assays, yielding the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a competing radioligand.

| Compound | Cell Line | IC50 (nM) | Competitor | Reference |

| [natGa]Ga-AAZTA-FAPI-46 | HEK293T-FAP | 4.61 ± 0.21 | [68Ga]Ga-AAZTA-FAPI-46 | |

| This compound | HT-1080-FAP | 11.38 | [68Ga]this compound | |

| DOTA-2P(FAPI)2 (Dimer) | HT-1080-FAP | 17.04 | [68Ga]this compound | |

| DOTA-4P(FAPI)4 (Tetramer) | HT-1080-FAP | 15.56 | [68Ga]this compound | |

| [natIn]In-FAPI-46 | U87MG | 1.0 ± 0.2 | [111In]In-FAPI-46 | |

| FAP-2286 | HEK-FAP | 2.7 | N/A |

Note: Lower IC50 values indicate higher binding affinity.

Table 2: In Vitro Cellular Uptake of Radiolabeled this compound

Cellular uptake assays measure the total amount of radiolabeled this compound accumulated by FAP-expressing cells over time. This includes both membrane-bound and internalized tracer.

| Radiotracer | Cell Line | Incubation Time | Uptake (% of Applied Activity) | Reference |

| [68Ga]Ga-FAPI-46 | HT-1080-hFAP | 120 min | 22.93 ± 0.33 | |

| [68Ga]Ga-DOTA-2P(FAPI)2 | HT-1080-hFAP | 120 min | 32.40 ± 5.36 | |

| [68Ga]Ga-DOTA-4P(FAPI)4 | HT-1080-hFAP | 120 min | 57.98 ± 0.27 | |

| [68Ga]Ga-FAPI-46 | HT-1080-hFAP | 60 min | 7.77 ± 5.82 | |

| [68Ga]Ga-FAPI-46 | HT-1080-mFAP | 60 min | 36.30 ± 8.94 | |

| [111In]In-FAPI-46 | HT-1080-huFAP | 180 min | 17.3 ± 2.3 (% AA/200,000 cells) | |

| [111In]In-FAPI-46 | U87MG | 10 min | 2.2 ± 0.4 (% AA/200,000 cells) |

Note: AA = Applied Activity. Specific uptake is confirmed by significantly reduced accumulation in the presence of a blocking agent (excess unlabeled this compound). For instance, the uptake of [68Ga]Ga-DOTA-4P(FAPI)4 in HT-1080-FAP cells was reduced by 97% when co-incubated with unlabeled this compound.

Table 3: Internalization of Radiolabeled this compound

Internalization assays differentiate between the fraction of the tracer that is bound to the cell surface and the fraction that has been transported into the cell. This is important for therapeutic applications, as internalized radionuclides deliver a higher radiation dose to the cell nucleus.

| Radiotracer | Cell Line | Incubation Time | Internalized Fraction (% of Total Uptake) | Reference |

| [68Ga]Ga-DOTA-FAPI-46 | HT-1080-FAP | 60 min | 97.18 | |

| [111In]In-FAPI-46 | HT-1080-huFAP | 45 min at 37°C | ~88% (12.5 / (12.5 + 1.6)) | |

| [111In]In-FAPI-46 | HEK293-huFAP | 45 min at 37°C | ~99% |

Note: Studies consistently show that this compound is rapidly and almost completely internalized upon binding to FAP.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable in vitro evaluation of this compound.

Cell Culture

-

Cell Lines: FAP-transduced cell lines are most commonly used, particularly the human fibrosarcoma cell line HT-1080 and the human embryonic kidney cell line HEK293, which are engineered to overexpress human FAP (huFAP). Endogenously FAP-expressing lines like the human glioblastoma U-87 MG are also used, which can recruit FAP-positive murine fibroblasts in vivo.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates (e.g., 24- or 48-well) to reach approximately 80% confluence on the day of the assay.

Radiosynthesis of [68Ga]Ga-FAPI-46

The labeling of this compound with Gallium-68 is a common procedure for preparing the tracer for PET imaging studies.

Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.

Protocol:

-

Elution: Gallium-68 (68Ga) is eluted from a 68Ge/68Ga generator using 0.1 M hydrochloric acid.

-

Reaction: The 68Ga eluate is added to a reaction vial containing the this compound precursor (e.g., 50 µg) dissolved in a buffer solution (e.g., 0.1 M acetate buffer, pH 4.5) and ethanol.

-

Heating: The reaction mixture is heated, typically at 95°C for 10 minutes, to facilitate the chelation of 68Ga by the DOTA moiety of this compound.

-

Purification: The resulting product is purified using a solid-phase extraction cartridge, such as a Sep-Pak C18, to remove unreacted 68Ga and impurities.

-

Formulation: The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge with ethanol and diluted with sterile saline to produce an injectable solution.

-

Quality Control: Radiochemical purity (RCP) is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). An RCP of >95% is typically required for use.

In Vitro Cell Binding and Competition Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled this compound analog by measuring its ability to compete with a radiolabeled version for binding to FAP on cells.

Caption: Workflow for a competitive cell binding assay to determine IC50.

Protocol:

-

Preparation: FAP-expressing cells are seeded in 24-well plates and grown to confluence.

-

Incubation: Cells are washed and then incubated (e.g., for 1 hour at 4°C to prevent internalization) with a constant, low concentration of radiolabeled this compound (e.g., [68Ga]Ga-FAPI-46) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

Washing: After incubation, the medium is removed, and the cells are washed twice with cold PBS to remove unbound radioactivity.

-

Lysis & Measurement: Cells are lysed (e.g., with 1 M NaOH), and the radioactivity in the lysate, representing the bound tracer, is measured in a gamma counter.

-

Analysis: The data is plotted as the percentage of bound radioactivity against the logarithm of the competitor concentration. A nonlinear regression fit is used to calculate the IC50 value.

Internalization Assay

This assay quantifies the rate and extent to which this compound is internalized by cells after binding to the surface FAP receptor.

Caption: Mechanism of this compound binding and subsequent internalization.

Protocol:

-

Incubation: Cells are incubated with a fixed concentration of radiolabeled this compound (e.g., 1 nM [111In]In-FAPI-46) at 37°C for various time points (e.g., 5 to 180 minutes). A parallel experiment at 4°C can be run as a control, as active internalization is significantly reduced at lower temperatures.

-

Surface Strip: After incubation, the radioactive medium is removed. To separate the membrane-bound fraction from the internalized fraction, cells are briefly incubated with an acid buffer (e.g., 50 mM Glycine–100 mM NaCl, pH 2.8) on ice. This buffer strips surface-bound radioligands without affecting the internalized pool.

-

Collection: The acid buffer (containing the surface-bound fraction) is collected.

-

Lysis: The remaining cells are washed and then lysed with 1 M NaOH to release the internalized fraction.

-

Measurement: The radioactivity in both the acid-strip and the cell lysate fractions is measured in a gamma counter.

-

Calculation: The internalized fraction is typically expressed as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

References

- 1. AUTOMATED SYNTHESIS AND IN VITRO STUDIES OF [68GA]GA-FAPI-46 IN HOSPITAL RADIOPHARMACY | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 2. frontiersin.org [frontiersin.org]

- 3. Preclinical evaluation of [68Ga]Ga-AAZTA-FAPI-46: a novel PET tracer for targeting fibroblast activation protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

Early research findings on FAPi-46 biodistribution

An In-depth Technical Guide to Early Research on FAPi-46 Biodistribution

Introduction

Fibroblast Activation Protein (FAP), a serine protease, is selectively overexpressed on the surface of cancer-associated fibroblasts (CAFs) which can comprise up to 90% of a tumor's mass.[1][2] This selective expression, with low prevalence in healthy adult tissues, makes FAP an attractive target for cancer diagnosis and therapy.[3][4] Quinoline-based FAP inhibitors (FAPIs) have been developed as radiotracers for this purpose. Early compounds like ⁶⁸Ga-FAPI-04 showed high tumor-to-background ratios.[5] Subsequent research led to the development of derivatives to improve tumor retention for therapeutic applications, identifying this compound as a particularly promising agent due to its high tumor uptake and prolonged retention compared to FAPi-04. This guide summarizes the early research findings on the biodistribution of this compound, detailing the quantitative data and experimental protocols from key preclinical and clinical studies.

Preclinical Biodistribution of this compound

Preclinical studies in animal models were crucial for establishing the initial pharmacokinetic profile of this compound and its derivatives. These studies provided the foundational data for human trials by comparing tumor uptake and clearance from non-target organs against earlier FAPI compounds.

Data Presentation

The data from xenograft mouse models demonstrate that this compound, particularly when labeled with therapeutic radionuclides like ¹⁷⁷Lu, shows significant tumor uptake and retention. Compared to its predecessor FAPI-04, this compound displayed superior tumor-to-organ ratios, which is critical for minimizing off-target toxicity in therapeutic applications.

Table 1.1: Comparative Biodistribution of ¹⁷⁷Lu-FAP-2286 and ¹⁷⁷Lu-FAPI-46 in HEK-FAP Xenograft Mice (%ID/g)

| Time Point | Radiotracer | Tumor |

|---|---|---|

| 24 hours | ¹⁷⁷Lu-FAP-2286 | 15.8 |

| ¹⁷⁷Lu-FAPI-46 | 3.8 | |

| 72 hours | ¹⁷⁷Lu-FAP-2286 | 16.4 |

| ¹⁷⁷Lu-FAPI-46 | 1.6 |

Data sourced from a comparative preclinical study.

Table 1.2: Tumor-to-Nontarget Ratios for ⁶⁸Ga-Labeled FAPI Derivatives in HT-1080-FAP Xenograft Mice

| Ratio | FAPI-04 | This compound |

|---|---|---|

| Tumor-to-Blood | Lower | Higher |

| Tumor-to-Muscle | Lower | Higher |

| Tumor-to-Liver | Lower | Higher |

Qualitative summary from a study demonstrating this compound displayed the highest tumor-to-organ ratios among all tested compounds.

Experimental Protocols

Typical Protocol for Preclinical Biodistribution Study A common methodology involves the use of immunodeficient mice bearing tumors that express FAP.

-

Animal Model: A colon cancer mouse model was established by subcutaneously inoculating HCT116 cells into NMRI-Foxn1nu male mice. Other studies have used HT-1080-FAP tumor-bearing mice.

-

Radiolabeling: this compound is labeled with a diagnostic (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radionuclide. The process involves incubating the this compound precursor with the radionuclide under specific pH and temperature conditions, followed by purification.

-

Administration: The radiolabeled compound is administered to the mice, typically via intravenous injection.

-

Imaging: Dynamic or static PET (for ⁶⁸Ga) or SPECT (for ¹⁷⁷Lu) scans are performed at various time points (e.g., up to 90 minutes or over several days) to visualize the tracer's distribution.

-

Ex Vivo Analysis: At predefined time points, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested. The radioactivity in each organ is measured using a gamma counter to quantify the uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualization

Clinical Biodistribution and Dosimetry of ⁶⁸Ga-FAPi-46

Following promising preclinical results, this compound was advanced to human trials. Early clinical studies focused on the biodistribution, safety, and radiation dosimetry of ⁶⁸Ga-FAPi-46 in cancer patients. These studies confirmed high tumor uptake across various cancer types and established a favorable safety profile.

Data Presentation

In human subjects, ⁶⁸Ga-FAPi-46 demonstrated rapid accumulation in tumors with low background uptake in most normal organs, leading to high-contrast images. The primary route of excretion is via the urinary system. Dosimetry calculations indicated a low effective whole-body dose, comparable to other ⁶⁸Ga-based PET tracers.

Table 2.1: Biodistribution of ⁶⁸Ga-FAPi-46 in Cancer Patients (Mean SUVmax at ~1 Hour Post-Injection)

| Organ/Tissue | Mean SUVmax |

|---|---|

| Primary Tumor | 7.7 |

| Liver | ~2.5 (SUVmean) |

| Kidneys | < 2.5 (SUVmean) |

| Pancreas | < 2.5 (SUVmean) |

| Submandibular Glands | < 2.5 (SUVmean) |

| Uterus | Notable Uptake |

| Tumor-Adjacent Normal Tissue | 1.6 |

Data compiled from prospective clinical trials. Note: Liver, kidneys, pancreas, and gland values are approximate SUVmean as reported in one study.

Table 2.2: Human Radiation Dosimetry for ⁶⁸Ga-FAPi-46

| Organ | Effective Dose (mSv/MBq) |

|---|---|

| Bladder Wall | 2.41E-03 |

| Ovaries | 1.15E-03 |

| Red Marrow | 8.49E-04 |

| Total Body (Effective Dose) | 7.80E-03 |

Data from a study of six cancer patients. For a typical 200 MBq administration, the total-body effective dose was 1.56 ± 0.26 mSv.

Experimental Protocols

Protocol for Human ⁶⁸Ga-FAPi-46 PET/CT and Dosimetry Study The methodology for the first-in-human studies was rigorously defined to assess safety and tracer kinetics.

-

Patient Cohort: Studies typically involve patients with various types of confirmed cancers. An early key study included six patients.

-

Radiotracer Synthesis: Clinical-grade ⁶⁸Ga-FAPi-46 is synthesized. A described method involves mixing 20 nmol of this compound precursor with a ⁶⁸Ga solution and ascorbic acid, adjusting the pH to 3.3-3.6, and heating at 95°C for 20 minutes. The final product is purified using solid-phase extraction.

-

Administration and Imaging: Patients receive an intravenous injection of ⁶⁸Ga-FAPi-46 (e.g., 214 to 246 MBq). Serial PET/CT scans are acquired at multiple time points, such as 10 minutes, 1 hour, and 3 hours post-injection.

-

Data Analysis and Dosimetry:

-

Volumes of interest (VOIs) are drawn on the PET images for source organs (kidneys, bladder, liver, etc.) and tumors.

-

The time-activity curves are generated from the serial scans.

-

Dosimetry software, such as OLINDA/EXM, is used to fit the kinetic data and calculate the residence times and organ-absorbed doses.

-

Visualization

Correlation of Biodistribution with FAP Expression

A critical step in validating any targeted radiotracer is to confirm that its uptake in tissues correlates with the expression of the target molecule. Prospective studies have been conducted to directly compare ⁶⁸Ga-FAPi-46 PET signal with FAP levels measured by immunohistochemistry (IHC) in patient-matched tissue samples.

Data Presentation

These translational studies found a strong, statistically significant positive correlation between the ⁶⁸Ga-FAPi-46 PET signal (SUVmax) and the FAP IHC score in both cancer and adjacent non-cancer tissues. This confirmed that ⁶⁸Ga-FAPi-46 biodistribution is a reliable indicator of FAP expression.

Table 3.1: Correlation of ⁶⁸Ga-FAPi-46 SUVmax with FAP IHC Scores in a Prospective Trial

| Tissue Type | Mean SUVmax | Mean FAP IHC Score | Correlation (r) |

|---|---|---|---|

| Cancer Tissue | 7.4 ± 4.6 | 2.38 ± 0.65 | 0.85 |

| Normal Adjacent Tissue | 1.6 ± 1.2 | 0.54 ± 0.66 | (p < 0.001) |

Data from a prospective study in 15 patients with various solid tumors.

Experimental Protocols

Protocol for Prospective PET/IHC Correlation Study This protocol integrates clinical imaging with laboratory tissue analysis.

-

Patient Selection: Patients scheduled for surgical resection of their primary tumor or metastases are recruited.

-

PET/CT Imaging: Patients undergo a ⁶⁸Ga-FAPi-46 PET/CT scan prior to surgery. The mean injected activity is around 184 MBq, with an uptake time of approximately 63 minutes before imaging.

-

Image Analysis: The SUVmax is quantified for the tumor lesion that will be surgically removed.

-

Surgical Resection and IHC: Following surgery (e.g., within a mean of 16 days post-scan), the resected tumor and adjacent normal tissue specimens are processed. FAP expression is analyzed using immunohistochemistry and assigned a score based on the intensity and percentage of stained cells.

-

Statistical Analysis: A repeated measures correlation analysis is performed to determine the statistical relationship between the in vivo PET SUVmax and the ex vivo FAP IHC scores.

The Theranostic Concept of this compound

The favorable biodistribution of this compound—characterized by high tumor uptake and retention with rapid clearance from most normal organs—makes it an ideal candidate for theranostics. This approach uses the same molecular target for both diagnosis and therapy. By replacing the diagnostic radionuclide (⁶⁸Ga) with a therapeutic one (e.g., ¹⁷⁷Lu, ²²⁵Ac, ⁹⁰Y), this compound can be transformed from an imaging agent into a targeted radiopharmaceutical therapy that delivers cytotoxic radiation directly to the tumor microenvironment.

Visualization

Conclusion